2-Methoxy-6-(1-phenylethenyl)aniline
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Overview
Description
2-Methoxy-6-(1-phenylethenyl)aniline is an organic compound with the molecular formula C15H15NO It is a derivative of aniline, featuring a methoxy group at the 2-position and a phenylethenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1-phenylethenyl)aniline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aniline derivative in the presence of a palladium catalyst.
Heck Reaction: This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1-phenylethenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and phenylethenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-6-(1-phenylethenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: A simpler derivative of aniline with only a methoxy group at the 2-position.
6-Phenylethenylaniline: An aniline derivative with a phenylethenyl group at the 6-position.
Uniqueness
2-Methoxy-6-(1-phenylethenyl)aniline is unique due to the presence of both the methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
189252-16-2 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-methoxy-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15NO/c1-11(12-7-4-3-5-8-12)13-9-6-10-14(17-2)15(13)16/h3-10H,1,16H2,2H3 |
InChI Key |
HXNXXASBORWFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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